molecular formula C16H17ClFNO2 B12481190 Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride

Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride

Cat. No.: B12481190
M. Wt: 309.76 g/mol
InChI Key: SIBQIXJHUOYAIQ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Chemical Identification

Benzodioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride is systematically named according to IUPAC guidelines. The parent structure consists of a benzodioxole moiety (a benzene ring fused with a 1,3-dioxole ring) substituted at the 5-position with a methylene group (-CH2-) linked to an amine. The amine branch comprises a phenethylamine backbone (2-phenylethylamine) modified by a fluorine atom at the para position of the phenyl ring. The hydrochloride salt form indicates the presence of a chloride counterion, enhancing solubility and stability.

The molecular formula is C16H17ClFNO2 , with a molecular weight of 309.77 g/mol. Its CAS registry number (435345-36-1) uniquely identifies the compound in chemical databases. Key structural features include:

  • Benzodioxole system : A six-membered aromatic ring fused to a five-membered 1,3-dioxole ring, contributing to electron-rich aromaticity.
  • Fluorinated phenethylamine : The 4-fluorophenyl group introduces electronegativity, influencing molecular interactions.
  • Hydrochloride salt : Protonation of the amine group improves crystalline stability and bioavailability.

Historical Context in Heterocyclic Amine Research

The compound belongs to a class of heterocyclic amines that gained prominence in the late 20th century due to their structural versatility in medicinal chemistry. Benzodioxole derivatives were initially explored for their psychoactive properties, as seen in analogs like 3,4-methylenedioxymethamphetamine (MDMA). However, the introduction of fluorine substituents, as in this compound, marked a shift toward targeting specific neurotransmitter receptors with enhanced selectivity.

Patent literature from the early 21st century reveals that fluorinated benzodioxole-phenethylamines were investigated as modulators of muscarinic acetylcholine receptors (mAChRs), particularly the M4 subtype. These studies highlighted the role of fluorine in improving blood-brain barrier penetration and receptor binding affinity compared to non-fluorinated analogs. The hydrochloride form became a standard for preclinical studies due to its stability in aqueous solutions.

Position Within the Benzodioxole-Phenethylamine Structural Family

This compound occupies a unique niche within the benzodioxole-phenethylamine family, characterized by three structural hallmarks:

  • Benzodioxole core : Shared with compounds like safrole and myristicin, this moiety contributes to metabolic resistance via steric hindrance of oxidative enzymes.
  • Fluorinated aromatic ring : The 4-fluorophenyl group distinguishes it from classical phenethylamines (e.g., dopamine) and confers resistance to enzymatic degradation by monoamine oxidases.
  • Secondary amine hydrochloride : The protonated amine enhances ionic interactions with biological targets, such as G protein-coupled receptors.

Comparative analysis with related structures illustrates its distinctiveness:

  • Benzodioxol-5-ylmethyl-phenethyl-amine hydrochloride (CID 24843043): Lacks the 4-fluoro substitution, resulting in reduced receptor binding potency in vitro.
  • 1-(Benzo[d]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride (EvitaChem): Incorporates a piperidine ring instead of a phenethyl chain, altering pharmacodynamic profiles.

Structural-activity relationship (SAR) studies indicate that the 4-fluoro group enhances hydrophobic interactions with receptor subpockets, while the benzodioxole system stabilizes binding through π-π stacking. These features position the compound as a lead structure for designing selective mAChR M4 antagonists with potential applications in neurological disorder research.

Properties

Molecular Formula

C16H17ClFNO2

Molecular Weight

309.76 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C16H16FNO2.ClH/c17-14-4-1-12(2-5-14)7-8-18-10-13-3-6-15-16(9-13)20-11-19-15;/h1-6,9,18H,7-8,10-11H2;1H

InChI Key

SIBQIXJHUOYAIQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCCC3=CC=C(C=C3)F.Cl

Origin of Product

United States

Preparation Methods

Key Building Blocks

The primary synthetic building blocks include:

  • Benzodioxol-5-ylmethyl derivatives (e.g., benzodioxol-5-ylmethanol, benzodioxol-5-carbaldehyde)
  • 2-(4-Fluoro-phenyl)-ethylamine or precursors
  • Appropriate reagents for C-N bond formation

Synthetic Route via Reductive Amination

General Procedure

A viable approach involves reductive amination between benzodioxol-5-carbaldehyde and 2-(4-fluoro-phenyl)-ethylamine, followed by salt formation.

The key steps include:

  • Condensation of benzodioxol-5-carbaldehyde with 2-(4-fluoro-phenyl)-ethylamine to form an imine intermediate
  • Reduction of the imine to form the secondary amine
  • Conversion to the hydrochloride salt

Experimental Protocol

Based on similar procedures found in the literature, the following protocol can be employed:

To a solution of 2-(4-fluoro-phenyl)-ethylamine (1.0 eq.) and acetic acid (1.0 eq.) in anhydrous dichloroethane (DCE), benzodioxol-5-carbaldehyde (0.9 eq.) is added. The reaction mixture is stirred at room temperature for 2 hours before sodium triacetoxyborohydride (3.0 eq.) is added in small portions. The reaction is monitored by TLC and quenched using 5% aqueous NaHCO₃ solution. The organic layer is separated, and the aqueous layer extracted three times with DCE. All organic layers are combined, dried over anhydrous Na₂SO₄, concentrated in vacuo, and purified using flash chromatography to give the free amine product.

The hydrochloride salt is then prepared by dissolving the free amine in methanol and adding concentrated HCl until pH 4 is reached. The solvents are removed in vacuo, and the resulting oil is cooled to 0°C with stirring. Cold Et₂O/MeOH (4:1) is added, and the mixture is stirred for 30 minutes, resulting in the formation of a solid which is collected by filtration.

Reaction Yields and Conditions

The following table summarizes expected reaction conditions based on similar compounds:

Step Conditions Temperature Time Expected Yield
Imine formation DCE, AcOH Room temperature 2 h 85-95%
Reduction NaBH(OAc)₃ Room temperature 12 h 70-80%
Salt formation HCl, MeOH 0°C 1 h 90-95%

Synthetic Route via SN2 Reaction

General Procedure

An alternative approach involves an SN2 reaction between a benzodioxol-5-ylmethyl halide (or other leaving group) and 2-(4-fluoro-phenyl)-ethylamine.

The key steps include:

  • Preparation of benzodioxol-5-ylmethyl halide
  • Nucleophilic substitution with 2-(4-fluoro-phenyl)-ethylamine
  • Conversion to the hydrochloride salt

Experimental Protocol

The following procedure is adapted from methods used for similar compounds:

Benzodioxol-5-ylmethanol (1.0 equiv) is converted to benzodioxol-5-ylmethyl bromide using PBr₃ (0.4 equiv) in anhydrous dichloromethane at 0°C to room temperature. The resulting bromide is then reacted with 2-(4-fluoro-phenyl)-ethylamine (1.2 equiv) in the presence of K₂CO₃ (2.0 equiv) in DMF at room temperature for 12 hours. After workup and purification, the free amine is converted to the hydrochloride salt using HCl in diethyl ether.

Alternatively, based on similar methods reported for benzo[d]dioxol derivatives, the reaction can be performed using benzodioxol-5-ylmethanol (1.0 equiv) and 2-(4-fluoro-phenyl)-ethylamine (1.0 equiv) in the presence of a coupling reagent such as EDCI (1.2 equiv) and HOBt (1.05 equiv) in anhydrous CH₂Cl₂, followed by reduction of the amide intermediate with LiAlH₄ and subsequent salt formation.

Reaction Yields and Conditions

The following table summarizes reaction conditions for the SN2 approach:

Step Reagents Solvent Temperature Time Expected Yield
Halide formation PBr₃ DCM 0°C to RT 4 h 75-85%
SN2 reaction K₂CO₃ DMF Room temperature 12 h 65-75%
Salt formation HCl, Et₂O - 0°C 1 h 90-95%

Preparation of Benzodioxol-5-yl Precursors

The benzodioxol moiety is typically prepared from catechol (1,2-dihydroxybenzene) derivatives. This methodology is critical for generating the key precursor for our target compound.

Synthesis of Benzodioxole Ring System

The benzodioxole ring system can be prepared by reacting catechol with dichloromethane in the presence of a base. For the synthesis of benzo[d]dioxoles, the following conditions have proven effective:

  • The reaction is typically carried out in polar aprotic solvents such as N-methylpyrrolidinone, dimethylformamide, or acetonitrile.
  • Carbonate bases (e.g., K₂CO₃, Cs₂CO₃), alkoxide bases (e.g., NaOCH₃, potassium tert-butoxide), hydride bases (e.g., NaH), or fluoride bases (e.g., KF, CsF) are commonly employed.
  • Between 2 and 4 equivalents of base relative to the catechol are typically used.
  • The reaction is commonly carried out at temperatures between room temperature and 130°C for 1 to 24 hours, with optimal conditions often being 90-110°C for 1-4 hours.

Functionalization of Benzodioxol-5-yl Derivatives

After formation of the benzodioxole ring system, further functionalization is necessary to prepare the benzodioxol-5-ylmethyl precursor. This can be achieved through several methods:

  • Formylation : Introduction of a formyl group at the 5-position, followed by reduction to the corresponding alcohol.
  • Direct methylation : Direct introduction of a methyl halide at the 5-position.
  • Grignard reactions : Formation of a Grignard reagent from 5-bromobenzodioxole, followed by reaction with formaldehyde.

The resulting benzodioxol-5-ylmethanol can be converted to various reactive intermediates (halides, tosylates, mesylates) for subsequent reactions.

Preparation of 2-(4-Fluoro-phenyl)-ethylamine Derivatives

The 2-(4-fluoro-phenyl)-ethylamine component can be prepared through various routes, including:

Reduction of 4-Fluorophenylacetonitrile

4-Fluorophenylacetonitrile can be reduced to 2-(4-fluoro-phenyl)-ethylamine using lithium aluminum hydride in anhydrous ether or THF, followed by careful hydrolysis.

Reduction of 4-Fluorophenylacetic Acid Derivatives

4-Fluorophenylacetic acid can be converted to the corresponding amide, followed by reduction with lithium aluminum hydride to give 2-(4-fluoro-phenyl)-ethylamine.

Salt Formation and Purification

Preparation of the Hydrochloride Salt

The hydrochloride salt is typically prepared by treating the free amine with HCl in an appropriate solvent:

  • The free base is dissolved in methanol or ethanol, and concentrated HCl is added until pH 4 is obtained.
  • The solvents are removed in vacuo to give an oil, which is cooled to 0°C with stirring.
  • Cold diethyl ether/methanol (4:1) is added, and the mixture is stirred for 30 minutes, resulting in the formation of a solid.
  • The solid is collected by filtration, washed with cold diethyl ether, and dried to give the hydrochloride salt.

Purification Techniques

Purification of the final compound can be achieved through several methods:

  • Recrystallization : The hydrochloride salt can be recrystallized from appropriate solvent systems such as ethanol/diethyl ether or methanol/diethyl ether.
  • Column chromatography : The free base can be purified by column chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexanes) before salt formation.
  • Preparative HPLC : For high-purity requirements, preparative HPLC can be employed.

Analytical Characterization

The final compound and intermediates can be characterized using various analytical techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for structural confirmation.
  • Mass spectrometry : Provides molecular weight confirmation and fragmentation patterns.
  • Infrared spectroscopy : Confirms functional groups, particularly the benzodioxole ring.
  • Elemental analysis : Confirms the elemental composition and purity.
  • HPLC : Determines purity and can be used for quantitative analysis.

Optimization Strategies and Considerations

Reaction Optimization

Several factors can be optimized to improve the yield and purity of Benzodioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride:

  • Solvent selection : The choice of solvent can significantly impact reaction efficiency. For reductive amination, anhydrous dichloroethane or dichloromethane typically provides good results. For SN2 reactions, DMF, acetonitrile, or THF are commonly used.

  • Temperature control : Most reactions benefit from careful temperature control, particularly during sensitive steps such as reduction or salt formation.

  • Catalyst selection : For reductive amination, sodium triacetoxyborohydride is often preferred, but sodium cyanoborohydride or sodium borohydride may be used as alternatives.

  • Base selection : The choice of base can affect reaction kinetics and selectivity. Triethylamine, diisopropylethylamine, or potassium carbonate are commonly used.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Sodium hydride, lithium aluminum hydride, aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Inhibition of DYRK1A

Recent studies have identified Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride as a potent inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This kinase is implicated in various neurological disorders, making this compound a candidate for further investigation in treating conditions such as Down syndrome and Alzheimer's disease. The compound exhibited sub-micromolar inhibitory activity with an IC50 value as low as 0.028 μM in certain derivatives .

Anticancer Properties

The compound has also shown promise in oncology. In vitro studies demonstrated its ability to inhibit cell proliferation across several cancer cell lines, including MDA-MB 231 (breast cancer) and HCT116 (colon cancer) cells. The mechanism appears to involve the modulation of kinase pathways crucial for tumor growth and survival .

Neurological Disorders

Given its action on DYRK1A, this compound is being explored for its potential in treating neurological disorders. Its ability to cross the blood-brain barrier enhances its therapeutic profile for conditions affecting the central nervous system.

Antimicrobial Activity

Preliminary research suggests that derivatives of this compound may possess antimicrobial properties. The structural features of the benzodioxole moiety contribute to its interaction with bacterial enzymes, leading to potential applications in developing new antibacterial agents .

Activity Cell Line/Target IC50 Value (μM)
DYRK1A InhibitionVarious0.028
Anticancer ActivityMDA-MB 231Varies
Antimicrobial ActivityPathogenic BacteriaPreliminary Results

Case Study 1: DYRK1A Inhibition

In a study published in MDPI, researchers synthesized a series of compounds based on the benzo[1,3]dioxole structure and evaluated their inhibitory effects on DYRK1A. Among these, this compound emerged as a lead compound due to its low IC50 values and favorable pharmacokinetic properties .

Case Study 2: Cancer Cell Proliferation Inhibition

Another study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in MDA-MB 231 and HCT116 cells through apoptosis induction mechanisms, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

N-Piperonyl-4-fluoroaniline (CAS: 202599-73-3)

  • Molecular Formula: C₁₄H₁₂FNO₂
  • Molecular Weight : 245.25 g/mol
  • Key Differences: Lacks the ethyl linker between the benzodioxole and 4-fluorophenyl groups. Simpler structure reduces rotatable bonds (estimated 3–4 vs. Lower molecular weight (245.25 vs. 273.30) may enhance membrane permeability but reduce target specificity.
  • Pharmacokinetic Implications :
    • Reduced steric bulk could favor absorption but limit receptor-binding interactions compared to the target compound .

Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine Hydrochloride (CAS: 1185293-41-7)

  • Molecular Formula: C₁₆H₁₇ClFNO₂
  • Molecular Weight : 309.77 g/mol
  • Key Differences: Fluorine substitution at the ortho position of the phenyl ring vs. para in the target compound.
  • Biological Relevance :
    • Para-substitution in the target compound may optimize π-π stacking or hydrogen bonding in receptor pockets, enhancing potency .

Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine Hydrochloride (CAS: 1135238-32-2)

  • Molecular Formula: C₁₈H₂₂ClNO₄
  • Molecular Weight : 351.83 g/mol
  • Key Differences :
    • Replaces the 4-fluorophenyl-ethyl group with a 3-ethoxy-4-methoxy-benzyl moiety.
    • Increased polar surface area (PSA) due to ethoxy and methoxy groups, likely reducing oral bioavailability (PSA >140 Ų threshold per Veber et al. ).
    • Higher molecular weight (351.83 vs. 309.77) and rotatable bonds (estimated 7–8) may further impair permeability .
  • Applications :
    • Bulkier substituents may enhance selectivity for hydrophobic targets but limit broad-spectrum utility.

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine Hydrochloride

  • Key Differences :
    • Substitutes the 4-fluorophenyl-ethyl group with a methoxy-ethyl chain.
    • Methoxy group is less electronegative than fluorine, reducing hydrogen-bond acceptor capacity and solubility .

Pharmacokinetic and Physicochemical Analysis

Oral Bioavailability Predictors (Veber Criteria)

Parameter Target Compound Ortho-Fluoro Analog 3-Ethoxy-4-Methoxy Analog
Molecular Weight (g/mol) 309.77 309.77 351.83
Rotatable Bonds 4–5 4–5 7–8
Polar Surface Area (Ų) ~80–90 ~80–90 ~120–130
Veber Compliance Yes Yes No (PSA >140 Ų)
  • The target compound complies with Veber’s criteria (rotatable bonds ≤10, PSA ≤140 Ų), suggesting high oral bioavailability in rats . Analogs with higher PSA or rotatable bonds (e.g., 3-ethoxy-4-methoxy derivative) are less likely to meet these thresholds.

Structural Influence on Permeability

  • Target Compound : Ethyl linker balances flexibility and rigidity, promoting membrane crossing while maintaining target engagement.
  • Ortho-Fluoro Analog : Steric effects may reduce permeation rates despite similar PSA .

Biological Activity

Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride, often abbreviated as BDFE, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of BDFE, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H17ClFNO2
  • Molecular Weight : 274.31 g/mol
  • CAS Number : 435345-36-1

Structure

The structural formula of BDFE includes a benzo[d][1,3]dioxole moiety linked to a 4-fluorophenyl ethylamine side chain. This unique structure contributes to its biological activity.

Pharmacological Profile

  • Receptor Interaction : BDFE has been studied for its interaction with various receptors, particularly those involved in neurotransmission and inflammation. It exhibits selective binding to certain serotonin receptors and may influence dopaminergic pathways.
  • Inhibition Studies : Research indicates that BDFE acts as an inhibitor of monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially offering therapeutic effects in mood disorders.

BDFE's mechanism appears to involve:

  • MAO Inhibition : By inhibiting MAO-A and MAO-B, BDFE may enhance serotonergic and dopaminergic signaling in the central nervous system (CNS) .
  • Receptor Modulation : The compound may act as an antagonist or partial agonist at certain serotonin receptors, influencing mood and anxiety levels.

Case Studies and Research Findings

Several studies have highlighted the biological effects of BDFE:

  • Antidepressant Effects : A study demonstrated that BDFE administration in animal models resulted in significant antidepressant-like effects, correlating with elevated serotonin levels .
  • Neuroprotective Properties : Research has indicated that BDFE exhibits neuroprotective effects against oxidative stress-induced neuronal damage, suggesting potential applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeEffect/OutcomeReference
MAO InhibitionIncreased serotonin/dopamine levels
Antidepressant EffectsSignificant improvement in mood
NeuroprotectionProtection against oxidative stress

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